5-(Pyrazin-2-yl)nicotinonitrile
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Overview
Description
5-(Pyrazin-2-yl)nicotinonitrile is a heterocyclic compound that contains both pyrazine and nicotinonitrile moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery. The presence of nitrogen atoms in its structure makes it a versatile scaffold for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrazin-2-yl)nicotinonitrile typically involves the reaction of pyrazin-2-amine with nicotinonitrile under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, where pyrazin-2-amine is reacted with a halogenated nicotinonitrile derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-(Pyrazin-2-yl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Pyrazin-2-yl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound in drug discovery for its kinase inhibitory activity.
Industry: Utilized in the development of organic materials and as a precursor in the synthesis of bioactive molecules
Mechanism of Action
The mechanism of action of 5-(Pyrazin-2-yl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking its function and affecting cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-(Pyrazin-2-yl)isophthalic acid: Another pyrazine-containing compound with similar structural features.
Nicotinonitrile derivatives: Compounds with the nicotinonitrile moiety but different substituents on the pyrazine ring.
Furo[2,3-b]pyridine derivatives: Compounds with a fused pyridine ring system that exhibit similar biological activities
Uniqueness
5-(Pyrazin-2-yl)nicotinonitrile is unique due to its specific combination of pyrazine and nicotinonitrile moieties, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a kinase inhibitor make it a valuable compound in medicinal chemistry .
Properties
CAS No. |
1346687-25-9 |
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Molecular Formula |
C10H6N4 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
5-pyrazin-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H6N4/c11-4-8-3-9(6-13-5-8)10-7-12-1-2-14-10/h1-3,5-7H |
InChI Key |
GGZMGBBIIYTMRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C2=CN=CC(=C2)C#N |
Origin of Product |
United States |
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